molecular formula C8H11ClN2 B8752687 4-Chloro-6-methyl-5-propylpyrimidine CAS No. 691886-10-9

4-Chloro-6-methyl-5-propylpyrimidine

Cat. No. B8752687
Key on ui cas rn: 691886-10-9
M. Wt: 170.64 g/mol
InChI Key: VYEBMLWGSMNCMJ-UHFFFAOYSA-N
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Patent
US07351826B2

Procedure details

A mixture of 5-propyl-6-methyl-pyrimidin4-one (10 mmol) and POCl3 (25 ml) is heated at 85° C. for 4 hours. The solvent is removed in vacuo and EtOAc (30 ml) and water (30 ml) are added to the residue. NaHCO3 is carefully added until the pH of aqueous layer is greater than 7. The layers are separated and the aqueous layer is extracted with EtOAc (2×30 ml). The combined extracts are washed with brine (50 ml), dried (Na2SO4), and evaporated. Flash column purification of the residue with 6:1 EtOAc:hexane provides the title product as a light yellow oil.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5](=O)[NH:6][CH:7]=[N:8][C:9]=1[CH3:10])[CH2:2][CH3:3].O=P(Cl)(Cl)[Cl:14]>>[CH2:1]([C:4]1[C:5]([Cl:14])=[N:6][CH:7]=[N:8][C:9]=1[CH3:10])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CC)C=1C(NC=NC1C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and EtOAc (30 ml) and water (30 ml)
ADDITION
Type
ADDITION
Details
are added to the residue
ADDITION
Type
ADDITION
Details
NaHCO3 is carefully added until the pH of aqueous layer
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (2×30 ml)
WASH
Type
WASH
Details
The combined extracts are washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Flash column purification of the residue with 6:1 EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C(=NC=NC1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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